molecular formula C6H5BrN2OS B8353155 4-Acrylamido-2-bromothiazole

4-Acrylamido-2-bromothiazole

Cat. No. B8353155
M. Wt: 233.09 g/mol
InChI Key: AWKOVTNAEGLUHQ-UHFFFAOYSA-N
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Patent
US04148904

Procedure details

4-Amino-2-bromothiazole hydrobromide (15.6 g) and acryloylchloride (7 g) were suspended in methylene chloride (100 ml) with stirring and treated with pyridine (16 ml), maintaining reaction temperature at 0° C. with an ice bath. After addition was complete, the reaction mixture was stirred at room temperature for 3 hours, then poured onto 20% aqueous sodium acetate and stirred for 30 minutes. The mixture was filtered and separated and the organic layer washed with 2N hydrochloric acid, water, sodium carbonate solution and water. The organic layer was dried (MgSO4) and the solvent removed in vacuo. The residue was recrystallised from carbon tetrachloride to give the title compound (0.7 g) m.p. 152°-4° C. (Found: C, 30.5; H, 2.2; N, 11.8. C6H5BrN2OS requires C, 30.9; H, 2.2; N, 12.0%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
12%

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[N:4]=[C:5]([Br:8])[S:6][CH:7]=1.[C:9](Cl)(=[O:12])[CH:10]=[CH2:11].N1C=CC=CC=1.C([O-])(=O)C.[Na+]>C(Cl)Cl>[C:9]([NH:2][C:3]1[N:4]=[C:5]([Br:8])[S:6][CH:7]=1)(=[O:12])[CH:10]=[CH2:11] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
Br.NC=1N=C(SC1)Br
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature at 0° C. with an ice bath
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the organic layer washed with 2N hydrochloric acid, water, sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)NC=1N=C(SC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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